Cas no 1560341-69-6 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
INDEX NAME NOT YET ASSIGNED structure
Product name:INDEX NAME NOT YET ASSIGNED
CAS No:1560341-69-6
MF:C12H22O3
Molecular Weight:214.301284313202
CID:5275234

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質

名前と識別子

    • Methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
    • INDEX NAME NOT YET ASSIGNED
    • インチ: 1S/C12H22O3/c1-6-9(3)8-12(7-2)11(4,15-12)10(13)14-5/h9H,6-8H2,1-5H3
    • InChIKey: DFZNKISIFZZVNX-UHFFFAOYSA-N
    • SMILES: C(C1(OC1(C)C(=O)OC)CC)C(C)CC

INDEX NAME NOT YET ASSIGNED Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-698932-0.1g
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
1560341-69-6
0.1g
$715.0 2023-05-24
Enamine
EN300-698932-10.0g
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
1560341-69-6
10g
$3500.0 2023-05-24
Enamine
EN300-698932-1.0g
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
1560341-69-6
1g
$813.0 2023-05-24
Enamine
EN300-698932-0.25g
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
1560341-69-6
0.25g
$748.0 2023-05-24
Enamine
EN300-698932-0.5g
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
1560341-69-6
0.5g
$781.0 2023-05-24
Enamine
EN300-698932-2.5g
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
1560341-69-6
2.5g
$1594.0 2023-05-24
Enamine
EN300-698932-5.0g
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
1560341-69-6
5g
$2360.0 2023-05-24
Enamine
EN300-698932-0.05g
methyl 3-ethyl-2-methyl-3-(2-methylbutyl)oxirane-2-carboxylate
1560341-69-6
0.05g
$683.0 2023-05-24

INDEX NAME NOT YET ASSIGNED 関連文献

INDEX NAME NOT YET ASSIGNEDに関する追加情報

Research Briefing on Chemical Compound 1560341-69-6 and INDEX NAME NOT YET ASSIGNED

In recent years, the chemical compound with the identifier 1560341-69-6 has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, currently referred to as INDEX NAME NOT YET ASSIGNED, is under investigation for its potential therapeutic applications. The purpose of this briefing is to provide an overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical implications.

The compound 1560341-69-6 belongs to a class of small molecules that exhibit unique interactions with biological targets, particularly in the context of disease pathways. Recent studies have focused on elucidating its mechanism of action, with preliminary data suggesting its efficacy in modulating specific protein-protein interactions. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to characterize its structural properties and binding affinities.

One of the key findings from recent investigations is the compound's ability to inhibit the activity of certain enzymes involved in inflammatory and oncogenic pathways. In vitro and in vivo studies have demonstrated promising results, with the compound showing high selectivity and low cytotoxicity. These attributes make it a potential candidate for further development as a therapeutic agent. However, challenges such as pharmacokinetics and bioavailability remain to be addressed in subsequent research phases.

Another area of interest is the compound's potential application in combination therapies. Preliminary data indicate that 1560341-69-6 may synergize with existing drugs to enhance their efficacy or overcome resistance mechanisms. This has sparked interest in exploring its use in treating complex diseases such as cancer and autoimmune disorders. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation from bench to bedside.

Despite the promising findings, the research on 1560341-69-6 and INDEX NAME NOT YET ASSIGNED is still in its early stages. Further studies are needed to fully understand its pharmacological profile and therapeutic potential. Researchers are also working on optimizing its chemical structure to improve its drug-like properties. The next steps include conducting more extensive preclinical trials and, eventually, clinical trials to evaluate its safety and efficacy in humans.

In conclusion, the compound 1560341-69-6 represents a promising avenue for drug discovery and development. Its unique properties and potential applications warrant continued investigation and investment. This briefing highlights the current state of research and underscores the importance of interdisciplinary collaboration in advancing this field. Future updates will be provided as new data emerges, further elucidating the compound's role in modern medicine.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd